HAPC-Chol

Description

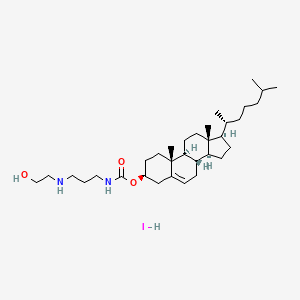

Structure

3D Structure of Parent

Properties

Molecular Formula |

C33H59IN2O3 |

|---|---|

Molecular Weight |

658.7 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-(2-hydroxyethylamino)propyl]carbamate;hydroiodide |

InChI |

InChI=1S/C33H58N2O3.HI/c1-23(2)8-6-9-24(3)28-12-13-29-27-11-10-25-22-26(38-31(37)35-19-7-18-34-20-21-36)14-16-32(25,4)30(27)15-17-33(28,29)5;/h10,23-24,26-30,34,36H,6-9,11-22H2,1-5H3,(H,35,37);1H/t24-,26+,27+,28-,29+,30+,32+,33-;/m1./s1 |

InChI Key |

TVSRCEXZYNDQDH-SLJWVUDPSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCNCCO)C)C.I |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCCNCCO)C)C.I |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCNCCO)C)C.I |

Appearance |

Solid powder |

Purity |

>95% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

HAPC-Chol |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: HAPC-Chol Cationic Cholesterol for Nucleic Acid Delivery

Executive Summary

HAPC-Chol (Cholesteryl (3-((2-hydroxyethyl)amino)propyl)carbamate hydroiodide) is a specialized cationic cholesterol derivative designed to overcome the limitations of first-generation cationic lipids (e.g., DC-Chol).[1][2] Unlike standard quaternary ammonium lipids that often induce significant cytotoxicity, HAPC-Chol features a hydroxyethylated secondary amine headgroup linked via a carbamate bond.[1][2]

This structural modification confers two distinct advantages:

-

Enhanced Biocompatibility: The hydroxyethyl group mimics the hydration shell of natural phospholipids, reducing non-specific protein adsorption and cytotoxicity.[1]

-

Tissue-Specific Targeting: HAPC-Chol-based lipoplexes exhibit a pronounced accumulation in pulmonary tissues following intravenous administration, making them a preferred vector for lung-targeted gene therapy (siRNA/pDNA).[1][2]

This guide provides a rigorous technical breakdown of HAPC-Chol, from its chemical synthesis logic to validated formulation protocols for Lipoplex assembly.[1][2]

Chemical Architecture & Properties

Structural Identity

-

IUPAC Name: (3β)-Cholest-5-en-3-ol 3-[N-[3-[(2-hydroxyethyl)amino]propyl]carbamate] hydroiodide[1][2][7]

-

Solubility: Soluble in Ethanol, DMSO, DMF; sparingly soluble in water (requires liposomal formulation).[1]

Modular Design Logic

The efficacy of HAPC-Chol stems from its tripartite structure.[1][2] Unlike DC-Chol (which uses a dimethylaminoethane headgroup), HAPC-Chol extends the spacer and adds a hydroxyl moiety.[1][2]

Figure 1: Modular chemical architecture of HAPC-Chol.[1][2] The carbamate linker ensures biodegradability, while the hydroxyethyl headgroup modulates hydration and reduces toxicity.[1]

Mechanism of Action

The "Paradox" of In Vitro vs. In Vivo Performance

A critical insight for researchers is the performance divergence of HAPC-Chol:

-

In Vitro: HAPC-Chol often shows lower transfection efficiency compared to non-hydroxyethylated analogs (e.g., DC-Chol) in standard cell lines (e.g., HeLa, A549) due to reduced cellular uptake mechanisms in static culture.[1][2]

-

In Vivo: It significantly outperforms others in systemic delivery, particularly to the lung endothelium .[1] The hydroxyethyl group reduces agglutination with erythrocytes and interaction with serum albumin, allowing the lipoplex to circulate and deposit effectively in the pulmonary capillary bed.[1]

Endosomal Escape Pathway

HAPC-Chol relies on the "Proton Sponge" effect and membrane fusion:

-

Condensation: The protonated secondary amine binds negatively charged phosphate backbones of siRNA/DNA.[1][2]

-

Cellular Entry: Uptake via endocytosis.[1]

-

Acidification: As the endosome acidifies (pH 7.4

5.0), the amine buffers the influx of protons, causing osmotic swelling and endosomal rupture.[1] -

Helper Lipid Synergy: HAPC-Chol is rarely used alone; it requires DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine).[1][2] DOPE undergoes a phase transition from lamellar to inverted hexagonal phase at acidic pH, destabilizing the endosomal membrane to release the payload.[1]

Validated Experimental Protocols

Preparation of Cationic Liposomes (HAPC-Chol/DOPE)

Objective: Create stable, unilamellar cationic liposomes for gene delivery. Standard Formulation: HAPC-Chol : DOPE (Molar Ratio 3:2 or 1:1).[2]

Materials:

Step-by-Step Workflow:

-

Mixing: Combine HAPC-Chol and DOPE in a round-bottom flask at the desired molar ratio (e.g., 3:2).

-

Film Formation: Evaporate solvents under vacuum at 60°C (Rotavap) for 30–60 mins. Critical: Ensure a thin, uniform film forms on the glass wall.[1]

-

Desiccation: Place the flask under high vacuum overnight to remove trace solvent residues.

-

Hydration: Add pre-warmed (60°C) nuclease-free water to the film.[1][2] Vortex vigorously for 2–3 minutes until the film is fully suspended.[1][2]

-

Sizing:

-

QC: Measure Size (Target: 80–120 nm) and Zeta Potential (Target: +35 to +50 mV) using DLS.

Lipoplex Assembly (siRNA/pDNA Loading)

Protocol Logic: Lipoplexes are formed by electrostatic self-assembly.[1][2] The key variable is the N/P Ratio (Nitrogen in lipid / Phosphate in DNA).[1][2]

Table 1: Optimization of N/P Ratios for HAPC-Chol

| Application | Recommended N/P Ratio | Observation |

| In Vitro Transfection | 3:1 to 5:1 | Balance between uptake and toxicity.[1][2] |

| In Vivo (Systemic) | 10:1 to 15:1 | Excess positive charge prevents serum destabilization.[1][2] |

| Lung Targeting | ~4:1 (+/- charge ratio) | Specific ratio promotes lung endothelial accumulation.[1][2] |

Workflow:

-

Add the Liposome solution to the Nucleic Acid solution (Not vice versa) while vortexing gently.

-

Incubate at Room Temperature for 15–20 minutes.

-

Use immediately.[1][2] (HAPC-Chol lipoplexes can aggregate if stored >1 hour).[1][2]

Troubleshooting & Optimization

The "PEG Dilemma"

Adding PEG-lipids (e.g., PEG2000-DSPE) improves circulation time but drastically reduces transfection efficiency (the "PEG Dilemma").[1][2]

-

Solution: Use "sheddable" PEG-lipids or limit PEG content to 1 mol% .[1][2]

-

Data Insight: Studies show that 1 mol% PEG-DSPE retains gene silencing activity in HAPC-Chol liposomes, whereas >3 mol% abolishes it.[1][2]

Aggregation Issues

HAPC-Chol lipoplexes are prone to aggregation at charge neutrality (Zeta potential ~0 mV).[1][2]

-

Symptom: Visible precipitate or DLS size >500 nm.[1]

-

Fix: Always mix at N/P > 3:1 to maintain a strong positive surface charge repulsion.[1]

Comparative Analysis

Table 2: HAPC-Chol vs. Other Cationic Cholesterols

| Feature | HAPC-Chol | DC-Chol | OH-Chol |

| Headgroup | Hydroxyethyl-amino-propyl | Dimethyl-amino-ethane | Hydroxyethyl-amino-ethyl |

| Linker | Carbamate | Carbamate | Carbamate/Amide |

| Primary Target | Lung Endothelium (In Vivo) | General Transfection (In Vitro) | Tumor Tissue |

| Cytotoxicity | Low (due to -OH group) | Moderate to High | Low |

| Serum Stability | High | Low | Moderate |

Visualization: Lipoplex Formation Pathway[1][2]

Figure 2: Step-by-step workflow for generating HAPC-Chol lipoplexes. Critical control points include the Thin Film step and the Mixing ratio.[2]

References

-

Hattori, Y., et al. (2019). "Effect of cationic lipid in cationic liposomes on siRNA delivery into the lung by intravenous injection of cationic lipoplex."[1][7][10] Journal of Drug Targeting, 27(2), 217-227.[2][7][10] [Link]

-

Kawakami, S., et al. (2008). "Hydroxyethylated cationic cholesterol derivatives in liposome vectors promote gene expression in the lung."[1][11] Biological and Pharmaceutical Bulletin, 31(4).[1] [Link]

-

Hattori, Y., et al. (2019). "Effect of Cationic Lipid Type in Folate-PEG-Modified Cationic Liposomes on Folate Receptor-Mediated siRNA Transfection in Tumor Cells."[1][2] Pharmaceutics, 11(4).[1] [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. World Academy of Sciences Journal [spandidos-publications.com]

- 3. Effect of Cationic Lipid Type in Folate-PEG-Modified Cationic Liposomes on Folate Receptor-Mediated siRNA Transfection in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Cholesterol | BroadPharm [broadpharm.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Hydroxyethylated cationic cholesterol derivatives in liposome vectors promote gene expression in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]

HAPC-Chol chemical structure and molecular weight

Topic: HAPC-Chol chemical structure and molecular weight Content Type: In-depth technical guide.

Functional Identity, Structural Analysis, and Formulation Protocols for Gene Delivery [1]

Executive Technical Summary

HAPC-Chol (Cholesteryl (3-((2-hydroxyethyl)amino)propyl)carbamate) is a specialized cationic cholesterol derivative designed for the delivery of nucleic acids (siRNA, pDNA) via liposomal vectors.[1][2][3][4] Unlike standard cationic lipids (e.g., DOTAP) which rely on fatty acid tails, HAPC-Chol utilizes a rigid steroid backbone to enhance the stability of the lipid bilayer while minimizing serum-induced aggregation.[1]

This guide dissects the physicochemical properties of HAPC-Chol, provides a validated protocol for formulating HAPC-Chol/DOPE lipoplexes, and visualizes the mechanistic pathways of endosomal escape.[1]

Chemical Identity & Physicochemical Properties[1][3][5]

HAPC-Chol is an amphiphilic molecule synthesizing a hydrophobic cholesterol tail with a hydrophilic, ionizable cationic headgroup linked via a carbamate bond.[1]

Key Chemical Data[1][3][5]

| Property | Specification |

| Common Name | HAPC-Chol |

| IUPAC Name | Cholesteryl (3-((2-hydroxyethyl)amino)propyl)carbamate hydroiodide |

| Chemical Formula (Salt) | |

| Chemical Formula (Free Base) | |

| Molecular Weight (Salt) | 658.74 g/mol |

| Molecular Weight (Free Base) | 530.83 g/mol |

| CAS Number | 1027801-73-5 |

| Solubility | Soluble in Ethanol, DMF, DMSO.[1][2][5][6] Sparingly soluble in water.[1] |

| pKa (Estimated) | ~8.5–9.5 (Secondary amine) |

| Appearance | White crystalline solid |

Structural Activity Relationship (SAR)

The efficacy of HAPC-Chol stems from three distinct structural domains:

-

Hydrophobic Domain (Cholesterol Skeleton): Unlike flexible aliphatic chains (e.g., in DOTAP), the rigid steroid ring structure increases the transition temperature (

) of the liposome, preventing premature leakage of the genetic payload in the bloodstream.[1] -

Linker (Carbamate): The carbamate linkage (

) is chemically stable at neutral pH (blood circulation) but susceptible to enzymatic hydrolysis within the cell, facilitating biodegradability.[1] -

Cationic Headgroup (Hydroxyethyl-amino-propyl):

-

Charge: The secondary amine becomes protonated at physiological pH, binding anionic phosphate backbones of siRNA.[1]

-

Hydroxyl Moiety: The terminal hydroxyl group increases hydration at the lipid interface, reducing toxicity compared to non-hydroxylated analogs by mimicking the hydration shell of natural phospholipids.[1]

-

Visualization: Chemical Structure & Functional Domains[1]

The following diagram illustrates the chemical connectivity and the functional role of each domain within the HAPC-Chol molecule.

Figure 1: Functional decomposition of the HAPC-Chol molecule, highlighting the critical domains responsible for membrane anchoring and nucleic acid binding.[1]

Experimental Protocol: Formulation of HAPC-Chol Lipoplexes

Objective: Create stable cationic liposomes (HAPC-Chol/DOPE) and complex them with siRNA (Lipoplex formation).

Rationale: DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) is used as a "helper lipid."[1][2] At acidic endosomal pH, DOPE undergoes a phase transition from lamellar (

Materials Required[1][3][4][5][6][7][8][9][10]

-

DOPE (MW: 744.03 g/mol )[1]

-

Chloroform (HPLC Grade)[1]

-

Nuclease-free Water or HEPES Buffer (20 mM, pH 7.4)[1]

-

Rotary Evaporator[1]

-

Probe Sonicator or Extruder (100 nm membrane)[1]

Step-by-Step Methodology

Phase A: Preparation of Cationic Liposomes (Thin Film Hydration)[1]

-

Molar Ratio Calculation: Calculate masses for a 3:2 molar ratio of HAPC-Chol to DOPE.

-

Why 3:2? This ratio optimizes the positive charge density for DNA binding while retaining enough DOPE to trigger endosomal fusion.[1]

-

-

Dissolution: Dissolve HAPC-Chol and DOPE in 2 mL of Chloroform in a round-bottom flask.

-

Film Formation: Evaporate the solvent using a rotary evaporator at 40°C under vacuum until a thin, dry lipid film forms on the flask wall.[1]

-

Critical Step: Desiccate the film under high vacuum for an additional 2–4 hours to remove trace solvent (cytotoxicity risk).[1]

-

-

Hydration: Add 1 mL of HEPES buffer (or sterile water) to the flask. Vortex vigorously for 2 minutes to detach the film.[1]

-

Result: Multilamellar Vesicles (MLVs) are formed.[1]

-

-

Sizing (Downsizing):

-

Option A (Sonication): Probe sonicate on ice (cycles of 30s ON / 30s OFF) for 5 minutes until the solution becomes transparent/translucent.

-

Option B (Extrusion - Recommended): Pass the suspension 11 times through a polycarbonate membrane (100 nm pore size) using a mini-extruder.[1]

-

Target Size: 90–110 nm (Verify with Dynamic Light Scattering - DLS).[1]

-

Phase B: Lipoplex Formation (siRNA Complexation)[1][2]

-

Dilution: Dilute the siRNA stock and the Liposome solution separately in serum-free medium (e.g., Opti-MEM).

-

Mixing: Gently add the Liposome solution to the siRNA solution to achieve the desired N/P ratio (Nitrogen-to-Phosphate ratio).

-

Recommended N/P: Start with N/P = 10 to 20.[1]

-

-

Incubation: Incubate at Room Temperature for 15–20 minutes.

-

Quality Control: Measure Zeta Potential. A successful coating should yield a potential of +35 to +50 mV.[1]

Mechanistic Workflow: Intracellular Trafficking[1]

The following diagram details the "Life Cycle" of an HAPC-Chol lipoplex, from formation to gene silencing.

Figure 2: The intracellular trafficking pathway of HAPC-Chol lipoplexes.[1] The inclusion of DOPE is critical for the transition from the Endosome to Cytoplasmic Release.

References

-

Hattori, Y., et al. (2019). "Effect of cationic lipid in cationic liposomes on siRNA delivery into the lung by intravenous injection of cationic lipoplex."[1][4][7] Journal of Drug Targeting.[1][4][7]

-

Cayman Chemical. "HAPC-Chol Product Information & Safety Data Sheet." Cayman Chemical Product Database.

-

MedChemExpress. "HAPC-Chol Hydroiodide: Physicochemical Properties."[1] MCE Catalog.

-

Spandidos Publications. "Effect of cationic lipid type in PEGylated liposomes on siRNA delivery."[1] Molecular Medicine Reports.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Effect of Cationic Lipid Type in Folate-PEG-Modified Cationic Liposomes on Folate Receptor-Mediated siRNA Transfection in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Cholesterol | BroadPharm [broadpharm.com]

- 6. World Academy of Sciences Journal [spandidos-publications.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Revealing cholesterol effects on PEGylated HSPC liposomes using AF4–MALS and simultaneous small- and wide-angle X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Guide: HAPC-Chol vs. Native Cholesterol in Drug Delivery

[1]

Executive Summary

In the landscape of lipid nanoparticle (LNP) and liposome formulation, cholesterol serves as a critical scaffold. However, the distinction between Native Cholesterol and its synthetic derivative, HAPC-Chol , represents a divergence between structural stabilization and functional activation .[1]

-

Native Cholesterol is a passive structural lipid.[1] It modulates membrane fluidity, prevents leakage, and stabilizes the bilayer against phase transitions.

-

HAPC-Chol is an active functional lipid.[1] It retains the hydrophobic steroid backbone but replaces the hydroxyl headgroup with a cationic carbamate moiety. This allows it to electrostatically condense nucleic acids (siRNA/DNA) and facilitate endosomal escape, specifically targeting pulmonary tissues.[1]

Molecular Architecture & Physicochemical Properties[1][3]

The fundamental difference lies in the "Headgroup Engineering" of the sterol backbone.

Structural Comparison

| Feature | Native Cholesterol | HAPC-Chol |

| IUPAC Name | Cholest-5-en-3 | Cholesteryl {3-((2-hydroxyethyl)amino)propyl} carbamate |

| Core Skeleton | Cyclopentanoperhydrophenanthrene (Rigid) | Cyclopentanoperhydrophenanthrene (Rigid) |

| Headgroup | 3 | Hydroxyethyl-amino-propyl-carbamate |

| Charge (pH 7.4) | Neutral / Zwitterionic | Cationic (Positive) |

| Functionality | Hydrogen bond donor/acceptor | Electrostatic binding to Phosphate backbone (RNA/DNA) |

| Solubility | Soluble in Chloroform, Ethanol; Insoluble in Water | Soluble in Ethanol, DMSO; Sparingly soluble in Water |

Visualization of Functional Divergence

The following diagram illustrates how the modification of the C3 position alters the lipid's role from a membrane spacer to a payload carrier.

Caption: Divergence of sterol function based on C3-position modification. Native cholesterol stabilizes bilayers, while HAPC-Chol acts as a cationic vector.[1]

Mechanistic Differences in Application

Native Cholesterol: The "Fluidity Buffer"

In LNP formulations (e.g., for mRNA vaccines), native cholesterol is essential for:

-

Ordering Effect: It aligns phospholipid acyl chains, increasing the packing density of the liquid-disordered phase.

-

Permeability Barrier: It prevents the leakage of the encapsulated payload by filling the voids between phospholipid tails.

-

Endosomal Escape (Indirect): It facilitates the fusion of the LNP with the endosomal membrane, often working in concert with ionizable lipids.

HAPC-Chol: The "Delivery Vector"

HAPC-Chol is designed to replace both the helper lipid and the cationic lipid in specific contexts.

-

Condensation: The protonated amine group binds to the anionic phosphate backbone of siRNA, collapsing it into a compact lipoplex.

-

Lung Targeting: Unlike ionizable lipids that target the liver (via ApoE binding), HAPC-Chol-based lipoplexes have shown a distinct propensity to accumulate in pulmonary tissues, making them valuable for treating respiratory diseases (e.g., silencing Tie2 expression in lung endothelium).[1]

-

Cytotoxicity Profile: While native cholesterol is non-toxic, HAPC-Chol exhibits dose-dependent cytotoxicity typical of cationic lipids.[1] However, the cholesterol backbone often renders it more biocompatible than straight-chain cationic lipids like DOTAP.[1]

Experimental Protocols

Protocol A: Preparation of HAPC-Chol Lipoplexes (siRNA Delivery)

Purpose: To form stable cationic lipoplexes for gene silencing.[1]

Reagents:

-

HAPC-Chol (Stock: 10 mg/mL in Ethanol)[1]

-

DOPE (Helper Lipid, Stock: 10 mg/mL in Ethanol)[1]

-

siRNA (Stock: 20 µM in RNase-free water)[1]

-

Buffer: 5% Dextrose or PBS (pH 7.4)[1]

Workflow:

-

Lipid Mixing: Mix HAPC-Chol and DOPE in a 1:1 molar ratio in a glass vial.

-

Film Formation: Evaporate ethanol under a stream of nitrogen gas to form a thin lipid film.[1] Vacuum desiccate for 2 hours to remove trace solvent.[1]

-

Hydration: Hydrate the film with sterile water or buffer to a final lipid concentration of 1 mg/mL. Vortex vigorously for 2 minutes.[1]

-

Sonication: Sonicate the suspension in a bath sonicator (25°C) for 10 minutes until the solution becomes clear/translucent (formation of SUVs).

-

Complexation:

-

Incubation: Incubate at Room Temperature for 15-20 minutes to allow electrostatic condensation.

-

QC: Measure Size and Zeta Potential (Target: ~100-150 nm, +20 to +40 mV).

Protocol B: Incorporation of Native Cholesterol into LNPs

Purpose: Structural stabilization of ionizable lipid nanoparticles.

Reagents:

-

Native Cholesterol (Stock: 10 mg/mL in Ethanol)[1]

-

Ionizable Lipid (e.g., MC3 or SM-102)[1]

-

DSPC (Helper Lipid)[1]

-

PEG-Lipid[1]

-

Microfluidic Mixing Device (e.g., NanoAssemblr)[1]

Workflow:

-

Organic Phase Prep: Dissolve Ionizable Lipid, DSPC, Cholesterol, and PEG-Lipid in Ethanol at molar ratios (e.g., 50:10:38.5:1.5). Note: Cholesterol is the structural "filler" here (38.5%).

-

Aqueous Phase Prep: Prepare mRNA in Acetate Buffer (pH 4.0).

-

Mixing: Inject Organic and Aqueous phases into the microfluidic cartridge at a 3:1 (Aqueous:Organic) flow rate ratio.

-

Dialysis: Dialyze the resulting LNPs against PBS (pH 7.4) for 12-24 hours to remove ethanol and neutralize pH.

-

Filtration: Sterile filter (0.22 µm).

Comparative Data Summary

| Parameter | Native Cholesterol System | HAPC-Chol System |

| Role in Formulation | Helper / Structural Lipid | Primary Transfection Reagent |

| Typical Molar % | 30 - 50% | 50% (mixed with DOPE) |

| Zeta Potential | Near Neutral / Slightly Negative | Highly Positive (+30 to +50 mV) |

| Storage Stability | High (Months at 4°C) | Moderate (Prone to aggregation) |

| In Vivo Fate | Liver (ApoE mediated) | Lung (First-pass retention) |

| Toxicity | Negligible | Moderate (Cationic charge toxicity) |

Signaling Pathway: HAPC-Chol Uptake Mechanism

The following diagram details the specific uptake pathway for HAPC-Chol lipoplexes versus the receptor-mediated pathway often utilized by Native Cholesterol-rich lipoproteins (LDL).

Caption: HAPC-Chol utilizes adsorptive endocytosis driven by positive charge, facilitating endosomal escape via membrane fusion.[1]

References

-

Cayman Chemical. (2019).[1][3] HAPC-Chol Product Information & Safety Data Sheet. Item No. 26585.[1][3] Link

-

Hattori, Y., et al. (2019).[1][4] "Effect of cationic lipid in cationic liposomes on siRNA delivery into the lung by intravenous injection of cationic lipoplex." Journal of Drug Targeting, 27(2), 217-227.[3][4] Link

-

MedChemExpress. (2021). MHAPC-Chol Datasheet and Solubility Guide. Link

-

Zidovetzki, R., & Levitan, I. (2007).[1] "Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies." Biochimica et Biophysica Acta (BBA). (Contextual reference for cholesterol manipulation). Link

Technical Deep Dive: HAPC-Chol vs. DC-Chol for Gene Delivery

A Comparative Analysis of Cholesterol-Based Cationic Lipids[1]

Executive Summary

In the landscape of non-viral gene vectors, cholesterol-derived cationic lipids remain a cornerstone due to their biocompatibility and ability to fuse with cellular membranes. While DC-Chol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol) has long served as the "gold standard" reference lipid, it suffers from limitations in serum stability and cytotoxicity.[1] HAPC-Chol (Cholesteryl (3-((2-hydroxyethyl)amino)propyl)carbamate hydroiodide) represents a structural evolution, incorporating a hydroxy-alkyl headgroup that fundamentally alters the lipid's hydration shell and interaction with nucleic acids.[1]

This guide analyzes the physicochemical and biological distinctions between these two lipids, providing actionable protocols for researchers optimizing siRNA and pDNA delivery systems.[2]

Part 1: Structural Determinism & Mechanism

The functional divergence between HAPC-Chol and DC-Chol is not merely incidental; it is a direct consequence of their headgroup chemistry.[1]

1. DC-Chol: The Tertiary Amine Standard

DC-Chol utilizes a dimethylaminoethyl headgroup linked to a cholesterol skeleton via a carbamate bond.[1]

-

Mechanism: It acts as a pH-sensitive lipid.[1] At physiological pH, it is partially protonated, binding DNA.[1] In the acidic endosome, it becomes fully protonated, aiding the "proton sponge" effect (though less effectively than polyethylenimine).[1]

-

Limitation: The tertiary amine group creates a hydrophobic microenvironment that can lead to rigid lipoplex packing. This rigidity often results in poor release of the nucleic acid payload in the cytoplasm and higher cytotoxicity due to membrane disruption.

2. HAPC-Chol: The Hydroxyl-Functionalized Evolution

HAPC-Chol modifies the headgroup to a (2-hydroxyethyl)amino)propyl moiety.[1][3][4]

-

The Hydroxyl Advantage: The introduction of the -OH group mimics the hydration properties of natural phospholipids. This increases the hydrophilicity of the lipid head, reducing the "stickiness" of the lipoplex to serum proteins (opsonization).

-

Spacer Length: The propyl spacer (vs. ethyl in DC-Chol) alters the spatial orientation of the charge, potentially allowing for more flexible binding to the phosphate backbone of siRNA/DNA.[1]

Visualization: Structural & Functional Logic

The following diagram illustrates the mechanistic pathways of both lipids, highlighting the critical divergence points in serum stability and endosomal release.

Figure 1: Mechanistic divergence of DC-Chol and HAPC-Chol. Note the HAPC-Chol pathway favors stability and release over the aggregation/toxicity pathway common to DC-Chol.[1]

Part 2: Comparative Performance Data

The following data summarizes key findings from comparative studies (specifically Hattori et al.) regarding siRNA delivery efficiency and toxicity.

| Feature | DC-Chol (Reference) | HAPC-Chol (Optimized) | Technical Insight |

| Headgroup Type | Tertiary Amine (Dimethyl) | Secondary Amine (Hydroxy-alkyl) | Secondary amines often show superior biodegradability.[1] |

| Serum Stability | Low (Prone to aggregation) | High (Hydroxyl hydration) | HAPC maintains size uniformity in 10-50% serum.[1] |

| Cytotoxicity (MTT) | Moderate to High | Low | HAPC allows for higher dosing windows.[1] |

| Transfection (Serum-) | Good | Excellent | HAPC outperforms in serum-free conditions.[1] |

| Transfection (Serum+) | Poor (<20% retained activity) | High (>80% retained activity) | Critical Differentiator. |

| Optimal Co-Lipid | DOPE (1:1 molar ratio) | DOPE (3:2 molar ratio) | HAPC requires slightly less helper lipid for stability.[1] |

| Primary Application | pDNA (Historical), siRNA | siRNA (Lung/Tumor targeting) | HAPC shows specific accumulation in lung tissue.[1] |

Part 3: Validated Experimental Protocol

Objective: Synthesis of HAPC-Chol/DOPE Liposomes for siRNA Delivery. Context: This protocol is designed for a self-validating workflow. If the particle size exceeds 200nm post-extrusion, the hydration step was too rapid.

Materials

-

Cationic Lipid: HAPC-Chol (Store at -20°C, desiccated).[1]

-

Helper Lipid: DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine).[1]

-

Solvent: Chloroform (HPLC Grade).[1]

-

Buffer: 5% Glucose or HEPES-buffered saline (HBS), pH 7.4.

Step-by-Step Methodology

-

Lipid Film Formation (The Foundation) [1]

-

Mix HAPC-Chol and DOPE in a 3:2 molar ratio in a round-bottom glass tube.

-

Why 3:2? Unlike the standard 1:1 for DC-Chol, HAPC benefits from a higher cationic density due to the stabilizing effect of the hydroxyl group.

-

Dissolve in 1-2 mL of Chloroform.

-

Evaporate solvent under a nitrogen stream (or rotary evaporator) to form a thin, uniform film.[1]

-

Vacuum Desiccation: Dry the film overnight (>12 hours) to remove trace solvent.[1] Failure here causes cytotoxicity.[1]

-

-

Hydration & Agitation

-

Hydrate the film with sterile 5% Glucose solution to a total lipid concentration of 1 mg/mL .

-

Vortex vigorously for 2-3 minutes at room temperature.

-

Checkpoint: The solution should appear cloudy (multilamellar vesicles).[1]

-

-

Size Reduction (Sonication)

-

Lipoplex Formation (The N/P Ratio)

-

Dilute siRNA in 5% Glucose.[1]

-

Mix Liposomes and siRNA to achieve an N/P ratio (Nitrogen to Phosphate) of 3:1 to 5:1 .

-

Critical Warning: HAPC-Chol lipoplexes can aggregate at charge neutralization ratios (~1:1 to 2:1).[1] Always maintain N/P > 3 to ensure cationic repulsion prevents aggregation.[1]

-

Incubate for 15 minutes at Room Temperature.

-

Part 4: Troubleshooting & Optimization Logic

The "Aggregation Trap"

Research indicates that HAPC-Chol is sensitive to charge neutralization.[1]

-

Observation: Visible precipitation or massive size increase (>1000nm) upon adding siRNA.[1]

-

Root Cause: You are likely operating at the isoelectric point (N/P ~1).[1]

-

Solution: Rapid mixing is essential.[1] Do not slowly titrate siRNA into lipids.[1] Add the calculated volume of siRNA quickly to the lipid solution to "jump" over the neutralization point and establish a stable positive surface charge.

In Vivo Considerations (Lung Targeting)

HAPC-Chol has shown a unique propensity for lung accumulation following intravenous (IV) injection.[1]

-

Mechanism: The specific surface charge density and hydration profile of HAPC-Chol/DOPE lipoplexes favor retention in the pulmonary capillary bed, likely due to interaction with specific serum proteins that promote lung uptake (distinct from the hepatic clearance seen with standard LNPs).[1]

References

-

Hattori, Y., et al. (2019). "Effect of cationic lipid in cationic liposomes on siRNA delivery into the lung by intravenous injection of cationic lipoplex."[1][5] Journal of Drug Targeting, 27(2), 217-227.[1][5][6]

-

Significance: Primary source establishing HAPC-Chol synthesis, structure, and superior lung transfection compared to other derivatives.[1]

-

-

Hattori, Y., et al. (2018). "PEGylated DC-Chol/DOPE cationic liposomes containing KSP siRNA as a systemic siRNA delivery carrier for ovarian cancer therapy."[1] Biochemical and Biophysical Research Communications, 503(3), 1716-1722.[1][7]

- Significance: Establishes the baseline performance and limit

-

Heyes, J., et al. (2005). "Cationic lipid saturation influences intracellular delivery of encapsulated nucleic acids."[1] Journal of Controlled Release, 107(2), 276-287.[1]

-

Significance: Foundational text on how lipid saturation and headgroup chemistry (like the tertiary amine in DC-Chol) affect endosomal escape.[1]

-

-

Cayman Chemical.

-

Significance: Verification of chemical structure (SMILES) and solubility data.[1]

-

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Cationic Lipid–Nucleic Acid Complexes for Gene Delivery and Silencing: Pathways and Mechanisms for Plasmid DNA and siRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of Cationic Lipid Type in Folate-PEG-Modified Cationic Liposomes on Folate Receptor-Mediated siRNA Transfection in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. World Academy of Sciences Journal [spandidos-publications.com]

An In-Depth Technical Guide to the Mechanism of Action of HAPC-Chol in Lipid Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The advent of nucleic acid-based therapeutics, including mRNA vaccines and siRNA therapies, has been largely enabled by sophisticated delivery systems. Among these, lipid nanoparticles (LNPs) have emerged as the clinical frontrunner. The careful selection of lipid components is paramount to the efficacy and safety of these delivery vectors. This guide provides an in-depth technical exploration of a specific cationic cholesterol derivative, (3β)-cholest-5-en-3-ol 3-[N-[3-[(2-hydroxyethyl)amino]propyl]carbamate] hydroiodide, herein referred to as HAPC-Chol. We will dissect its molecular structure, elucidate its proposed mechanism of action in facilitating endosomal escape, and provide field-proven insights into its application in LNP formulations. This document serves as a comprehensive resource for researchers aiming to leverage the unique properties of HAPC-Chol for advanced drug delivery applications.

Introduction: The Critical Role of Helper Lipids in LNP Formulations

Lipid nanoparticles are typically composed of four key lipidic components: an ionizable cationic lipid for nucleic acid encapsulation and endosomal escape, a phospholipid (like DSPC or DOPE) to provide structural integrity, a PEGylated lipid to confer stability and control particle size, and a sterol, most commonly cholesterol.[1] Cholesterol is not merely a structural filler; it plays a multifaceted role in modulating membrane fluidity, stability, and fusogenicity, all of which are critical for the successful intracellular delivery of the nucleic acid payload.[2] The unique rigid, planar structure of cholesterol intercalates between the phospholipid acyl chains, influencing the packing of the lipid bilayer and reducing its permeability.[3]

The quest for enhanced LNP potency has led to the exploration of cholesterol derivatives. By modifying the cholesterol scaffold, researchers can fine-tune the physicochemical properties of the LNP, potentially improving its interaction with cellular membranes and facilitating the crucial step of endosomal escape. HAPC-Chol is one such rationally designed cationic cholesterol derivative.

HAPC-Chol: A Cationic Cholesterol Derivative

HAPC-Chol is a synthetic derivative of cholesterol characterized by the conjugation of a cationic headgroup to the 3β-hydroxyl position of the sterol backbone via a carbamate linker.

Chemical Structure:

-

Formal Name: (3β)-cholest-5-en-3-ol 3-[N-[3-[(2-hydroxyethyl)amino]propyl]carbamate], hydrogen iodide

-

Molecular Formula: C₃₃H₅₈N₂O₃ • HI

-

CAS Number: 1027801-73-5

The key feature of HAPC-Chol is its cationic nature, conferred by the protonatable amine in its headgroup. This positive charge is pivotal to its mechanism of action, particularly in the acidic environment of the endosome.

Mechanism of Action: Facilitating Endosomal Escape

The primary hurdle for the cytosolic delivery of nucleic acids via LNPs is their entrapment and subsequent degradation in the endo-lysosomal pathway. The acidic environment of the late endosome (pH 5.0-6.0) is the trigger for the "great escape." Cationic lipids, including HAPC-Chol, are instrumental in this process.

The proposed mechanism of action for HAPC-Chol in mediating endosomal escape involves a multi-step process:

-

Protonation in the Acidic Endosome: At physiological pH (7.4), the amine group of HAPC-Chol is likely partially protonated. However, upon entry into the acidic milieu of the late endosome, it becomes fully protonated, imparting a net positive charge to the LNP.

-

Electrostatic Interactions with Anionic Lipids: The endosomal membrane is enriched in anionic lipids, such as bis(monoacylglycero)phosphate (BMP) and phosphatidylserine.[4] The positively charged HAPC-Chol, along with the ionizable cationic lipid component of the LNP, engages in strong electrostatic interactions with these anionic lipids.

-

Lipid Reorganization and Membrane Destabilization: This electrostatic attraction is believed to induce a phase transition in the lipid organization of the endosomal membrane. The conical shape of lipids like DOPE, often used as a helper lipid in conjunction with cationic cholesterols, can promote the formation of non-bilayer lipid structures, such as inverted hexagonal (HII) phases.[5] This structural reorganization disrupts the integrity of the endosomal membrane, leading to the formation of pores or the complete rupture of the endosome.

-

"Proton Sponge" Effect: While the primary mechanism is likely membrane destabilization, the protonatable amine in HAPC-Chol may also contribute to the "proton sponge" effect. The continuous influx of protons into the endosome to protonate the amine groups leads to an influx of chloride ions and water to maintain charge and osmotic balance. This influx of water causes the endosome to swell and eventually burst, releasing the nucleic acid cargo into the cytoplasm.

Caption: Proposed mechanism of HAPC-Chol mediated endosomal escape.

Formulation and Characterization of HAPC-Chol Containing LNPs

The incorporation of HAPC-Chol into an LNP formulation requires careful optimization of the lipid composition to achieve desired physicochemical properties and biological activity.

LNP Formulation

A typical starting point for a HAPC-Chol containing LNP formulation for mRNA delivery would involve a four-component system:

| Component | Example | Molar Ratio (%) | Rationale |

| Ionizable Cationic Lipid | DLin-MC3-DMA, SM-102 | 40-50 | Encapsulates nucleic acid and drives endosomal escape. |

| Phospholipid | DSPC, DOPE | 10-20 | Provides structural integrity to the LNP. DOPE is often preferred with cationic cholesterols for its fusogenic properties. |

| Cationic Cholesterol | HAPC-Chol | 20-40 | Replaces standard cholesterol to enhance endosomal escape. |

| PEG-Lipid | DMG-PEG2000 | 1-3 | Controls particle size and provides steric stability. |

Experimental Protocol: LNP Formulation via Microfluidic Mixing

This protocol describes a standard method for formulating HAPC-Chol containing LNPs using a microfluidic device.

-

Preparation of Lipid Stock Solutions:

-

Prepare individual stock solutions of the ionizable lipid, phospholipid, HAPC-Chol, and PEG-lipid in absolute ethanol at appropriate concentrations.

-

-

Preparation of the Lipid Mixture:

-

In a sterile microcentrifuge tube, combine the lipid stock solutions in the desired molar ratios.

-

Vortex thoroughly to ensure a homogenous mixture.

-

-

Preparation of the Aqueous Phase:

-

Dilute the mRNA cargo in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0). The acidic pH ensures the ionizable lipid is protonated for efficient nucleic acid encapsulation.

-

-

Microfluidic Mixing:

-

Load the lipid mixture (in ethanol) and the aqueous mRNA solution into separate syringes.

-

Place the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone micromixer).

-

Set the flow rate ratio of the aqueous phase to the ethanolic phase (typically 3:1).

-

Initiate pumping to mix the two phases rapidly and continuously. The rapid change in solvent polarity causes the lipids to self-assemble into LNPs, encapsulating the mRNA.

-

-

Downstream Processing:

-

Collect the LNP solution from the outlet of the microfluidic chip.

-

Perform buffer exchange and concentration using tangential flow filtration (TFF) or dialysis to remove the ethanol and replace the acidic buffer with a physiological buffer (e.g., PBS, pH 7.4).

-

Sterile filter the final LNP formulation through a 0.2 µm filter.

-

Caption: Workflow for LNP formulation using microfluidic mixing.

Physicochemical Characterization

Thorough characterization of the formulated LNPs is essential to ensure batch-to-batch consistency and to correlate physical properties with biological performance.

| Parameter | Technique | Purpose | Typical Values |

| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Size affects biodistribution and cellular uptake. PDI indicates the homogeneity of the particle population. | 80-150 nm, PDI < 0.2 |

| Zeta Potential | Laser Doppler Velocimetry | Indicates surface charge, which influences stability and interaction with cells. | Near-neutral at pH 7.4 |

| Encapsulation Efficiency | RiboGreen Assay | Quantifies the percentage of mRNA successfully encapsulated within the LNPs. | > 90% |

| Morphology | Cryogenic Transmission Electron Microscopy (Cryo-TEM) | Visualizes the shape and internal structure of the LNPs. | Spherical, electron-dense core |

| pKa | TNS Assay | Determines the pH at which 50% of the ionizable lipids are protonated. Crucial for endosomal escape. | 6.0 - 6.8 |

In Vitro and In Vivo Evaluation

In Vitro Assessment of HAPC-Chol LNP Efficacy

Experimental Protocol: In Vitro Transfection Efficiency

-

Cell Culture:

-

Plate target cells (e.g., HEK293T, HeLa, or relevant primary cells) in a 96-well plate and culture overnight.

-

-

LNP Treatment:

-

Dilute the HAPC-Chol LNP-mRNA formulation to the desired concentrations in cell culture medium.

-

Replace the existing medium with the LNP-containing medium.

-

-

Incubation:

-

Incubate the cells for a specified period (e.g., 24-48 hours) to allow for LNP uptake and protein expression.

-

-

Quantification of Protein Expression:

-

If the mRNA encodes a reporter protein (e.g., luciferase or GFP), quantify its expression using a suitable assay (e.g., luciferase assay or flow cytometry).

-

Experimental Protocol: Hemolysis Assay for Endosomal Escape Potential

This assay provides an indirect measure of the membrane-disruptive properties of LNPs at acidic pH, mimicking the endosomal environment.

-

Prepare Red Blood Cell (RBC) Suspension:

-

Isolate RBCs from fresh blood and wash them with PBS.

-

Resuspend the RBCs in buffers at physiological pH (7.4) and acidic pH (e.g., 5.5).

-

-

Incubation with LNPs:

-

Add serial dilutions of the HAPC-Chol LNPs to the RBC suspensions.

-

Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (buffer only).

-

Incubate for 1-2 hours at 37°C.

-

-

Quantify Hemolysis:

-

Centrifuge the samples to pellet the intact RBCs.

-

Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).

-

Calculate the percentage of hemolysis relative to the positive control.

-

A significant increase in hemolysis at acidic pH compared to physiological pH suggests that the LNPs have pH-dependent membrane-disruptive activity, which is indicative of endosomal escape potential.

In Vivo Performance and Biodistribution

A key characteristic of HAPC-Chol containing lipoplexes reported in the literature is their preferential accumulation in the lungs following intravenous administration.[6] This lung-targeting effect is attributed to the interaction of the cationic LNPs with negatively charged components on the surface of lung endothelial cells and potentially with blood components.

Experimental Workflow: In Vivo Biodistribution Study

-

Animal Model:

-

Utilize a suitable animal model (e.g., C57BL/6 mice).

-

-

LNP Administration:

-

Administer the HAPC-Chol LNP-mRNA formulation intravenously (e.g., via tail vein injection).

-

-

Tissue Harvesting:

-

At various time points post-injection, humanely euthanize the animals and harvest major organs (liver, spleen, lungs, heart, kidneys).

-

-

Quantification of mRNA/Protein:

-

Homogenize the tissues and quantify the amount of delivered mRNA (e.g., by qRT-PCR) or the expressed protein (e.g., by ELISA or imaging if a reporter protein is used).

-

This workflow allows for the determination of the organ-specific delivery profile of the HAPC-Chol LNPs.

Conclusion and Future Perspectives

HAPC-Chol represents a promising cationic cholesterol derivative for enhancing the efficacy of lipid nanoparticle-based drug delivery systems. Its ability to facilitate endosomal escape, a major bottleneck in nucleic acid delivery, makes it a valuable tool for researchers. Furthermore, its propensity for lung accumulation opens up therapeutic possibilities for a range of pulmonary diseases.

Future research should focus on a more detailed elucidation of the molecular mechanisms underlying HAPC-Chol's function, including its interactions with specific endosomal lipids and its influence on LNP structure and stability. Comparative studies against a broader range of cationic lipids and cholesterol derivatives will also be crucial in positioning HAPC-Chol within the landscape of LNP excipients. As our understanding of the structure-activity relationships of these components deepens, the rational design of even more potent and targeted LNP formulations will become a reality.

References

- Hattori, Y., Nakamura, M., Takeuchi, N., et al. (2019). Effect of cationic lipid in cationic liposomes on siRNA delivery into the lung by intravenous injection of cationic lipoplex. Journal of Drug Targeting, 27(2), 217-227.

-

Avanti Polar Lipids. (2021). Formulations Insights: Using Natural Sterol Alternatives to Replace Cholesterol in LNP Drug-Delivery Formulations. Retrieved from [Link]

-

Spadea, A. (2022). Endosomal Escape of Lipid Nanoparticles: Novel Insights Using Reflectivity Techniques. Precision NanoSystems. Retrieved from [Link]

-

Mitchell Lab. (2022). Hydroxycholesterol substitution in ionizable lipid nanoparticles for mRNA delivery to T cells. Retrieved from [Link]

- Yang, S. Y., et al. (2013). Comprehensive study of cationic liposomes composed of DC-Chol and cholesterol with different mole ratios for gene transfection. Colloids and Surfaces B: Biointerfaces, 101, 6-13.

- Kolter, T., & Sandhoff, K. (2006). Sphingolipid metabolism diseases. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1761(7), 808-821.

- Hattori, Y., et al. (2018). Effects of sterol derivatives in cationic liposomes on biodistribution and gene-knockdown in the lungs of mice systemically injected with siRNA lipoplexes. Experimental and Therapeutic Medicine, 16(5), 4347–4354.

- Wei, T., et al. (2025). Improved localized mRNA delivery using lipid nanoparticles with a novel synthetic cholesterol derivative.

- Perche, F., et al. (2023). Development and optimisation of cationic lipid nanoparticles for mRNA delivery. bioRxiv.

- Akinc, A., et al. (2019). The Onpattro story and the clinical translation of nanomedicines.

- Hou, X., et al. (2021). Lipid nanoparticles for mRNA delivery.

- Sabnis, S., et al. (2018). A novel amino lipid series for mRNA delivery: improved endosomal escape and sustained pharmacology and safety in non-human primates. Molecular Therapy, 26(6), 1509-1519.

- Patel, S., et al. (2020). Naturally-occurring cholesterol analogues in lipid nanoparticles induce polymorphic shape and enhance intracellular delivery of mRNA.

Sources

- 1. DC-Chol/DOPE cationic liposomes: a comparative study of the influence factors on plasmid pDNA and siRNA gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Dynamics Simulations of the Lipid Bilayer Edge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. Effects of sterol derivatives in cationic liposomes on biodistribution and gene-knockdown in the lungs of mice systemically injected with siRNA lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]

HAPC-Chol Hydroiodide: A Comprehensive Technical Guide to Properties and Stability for Drug Development Professionals

Introduction: The Role of Cationic Lipids in Modern Therapeutics

The landscape of drug delivery is continuously evolving, with a pressing need for sophisticated, safe, and efficient carrier systems for novel therapeutics such as siRNA, mRNA, and other nucleic acid-based drugs. Cationic lipids have emerged as a cornerstone of non-viral gene delivery systems, offering a viable alternative to viral vectors due to their low immunogenicity, capacity for large genetic payloads, and scalability for manufacturing.[1] Among the diverse array of cationic lipids, cholesterol-based derivatives have garnered significant attention for their biocompatibility and ability to form stable lipid nanoparticles (LNPs). This guide provides an in-depth technical overview of HAPC-Chol hydroiodide, a novel cationic cholesterol derivative, with a focus on its physicochemical properties, a plausible synthetic route, and a comprehensive analysis of its stability profile. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the formulation and characterization of lipid-based drug delivery systems.

Physicochemical Properties of HAPC-Chol Hydroiodide

A thorough understanding of the fundamental physicochemical properties of HAPC-Chol hydroiodide is paramount for its effective application in drug delivery formulations. These properties dictate its behavior in solution, its interaction with nucleic acids, and the ultimate stability of the resulting lipid nanoparticles.

Chemical Structure and Identity

-

Formal Name: (3β)-cholest-5-en-3-ol 3-[N-[3-[(2-hydroxyethyl)amino]propyl]carbamate], hydrogen iodide

-

Chemical Formula: C₃₃H₅₉IN₂O₃

-

Molecular Weight: 658.74 g/mol

The structure of HAPC-Chol hydroiodide features a cholesterol backbone, a carbamate linker, and a hydrophilic headgroup containing a secondary amine and a hydroxyl group. The cationic nature at physiological pH is conferred by the protonation of the secondary amine, which is crucial for its interaction with negatively charged nucleic acids. The hydroiodide salt form enhances its solubility and stability as a solid material.

Solubility Profile

The solubility of HAPC-Chol hydroiodide is a critical parameter for its handling and formulation into lipid nanoparticles.

| Solvent | Solubility |

| Dimethylformamide (DMF) | 10 mg/mL |

| Ethanol | 10 mg/mL |

| Ethanol:PBS (pH 7.2) (1:6) | 0.14 mg/mL |

Data sourced from publicly available information.

The solubility data indicates good solubility in organic solvents like DMF and ethanol, which are commonly used in the initial stages of LNP formulation. Its limited solubility in aqueous buffers underscores the importance of the formulation process, such as ethanol injection or microfluidics, to achieve stable and well-dispersed nanoparticles.

Synthesis of HAPC-Chol Hydroiodide: A Plausible Synthetic Pathway

While the precise, proprietary synthesis method for HAPC-Chol hydroiodide may not be publicly available, a plausible and efficient synthetic route can be postulated based on established organic chemistry principles and literature precedents for similar cholesterol-based carbamate derivatives.[2] The proposed synthesis involves a two-step process starting from cholesterol.

Proposed Synthetic Scheme

Caption: Plausible synthetic pathway for HAPC-Chol hydroiodide.

Step-by-Step Methodology

Step 1: Synthesis of Cholesteryl Chloroformate

-

Reaction Setup: A solution of cholesterol in a dry, inert solvent such as toluene is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Activation: The solution is cooled in an ice bath, and a solution of phosgene or a safer alternative like triphosgene in the same solvent is added dropwise. The reaction is typically stirred at low temperature for several hours and then allowed to warm to room temperature.

-

Work-up and Isolation: The reaction mixture is filtered to remove any by-products, and the solvent is removed under reduced pressure to yield crude cholesteryl chloroformate.[3] This intermediate is often used in the next step without further purification.

Step 2: Synthesis of HAPC-Chol (Free Base)

-

Reaction Setup: Cholesteryl chloroformate is dissolved in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

-

Carbamate Formation: A solution of N-(2-hydroxyethyl)-1,3-propanediamine and a non-nucleophilic base such as triethylamine (to scavenge the HCl by-product) in the same solvent is added dropwise to the cholesteryl chloroformate solution at a controlled temperature (e.g., 0 °C). The reaction is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is washed with water and brine to remove the triethylamine hydrochloride salt and any unreacted diamine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to yield the pure HAPC-Chol free base.

Step 3: Formation of HAPC-Chol Hydroiodide

-

Salt Formation: The purified HAPC-Chol free base is dissolved in a suitable solvent such as diethyl ether or a mixture of DCM and methanol.

-

Acidification: A solution of hydroiodic acid in a suitable solvent is added dropwise with stirring. The hydroiodide salt will precipitate out of the solution.

-

Isolation: The precipitate is collected by filtration, washed with a cold, non-polar solvent (e.g., cold diethyl ether or hexane) to remove any residual impurities, and dried under vacuum to yield the final product, HAPC-Chol hydroiodide, as a solid.

Stability of HAPC-Chol Hydroiodide: A Critical Assessment

The stability of HAPC-Chol hydroiodide is a critical quality attribute that can impact the shelf-life, safety, and efficacy of the final drug product. A comprehensive stability testing program, guided by the principles of the International Council for Harmonisation (ICH) guidelines, is essential.[4]

Potential Degradation Pathways

The primary degradation pathway for HAPC-Chol hydroiodide is anticipated to be the hydrolysis of the carbamate linkage, especially under non-optimal pH conditions.[5]

Caption: Postulated hydrolytic degradation pathway of HAPC-Chol.

Oxidative degradation of the cholesterol backbone is another potential degradation route, although it is generally less facile than hydrolysis of the carbamate bond.

Recommended Stability Testing Protocol

A robust stability testing program for HAPC-Chol hydroiodide should include long-term, accelerated, and forced degradation studies.

Long-Term and Accelerated Stability Studies:

| Study | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Based on ICH Q1A(R2) guidelines.[3]

Forced Degradation Studies:

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of the analytical methods.[6]

| Stress Condition | Typical Parameters |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours |

| Oxidation | 3% H₂O₂ at room temperature for 24-48 hours |

| Thermal Degradation | 80°C for 48-72 hours |

| Photostability | ICH Q1B guidelines (exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter) |

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

Practical Handling and Storage

Based on its chemical nature and potential degradation pathways, the following handling and storage recommendations are provided:

-

Storage: HAPC-Chol hydroiodide should be stored at or below -20°C in a tightly sealed container, protected from light and moisture. One vendor suggests a stability of at least four years under these conditions.

-

Handling: When handling the solid material, it is advisable to work in an inert atmosphere (e.g., a glove box) to minimize exposure to moisture and oxygen. Solutions of HAPC-Chol hydroiodide in organic solvents should be freshly prepared and used promptly. For aqueous dispersions, the pH of the buffer should be carefully controlled, ideally in the range of 6.0-7.5, to minimize hydrolysis of the carbamate linkage.

Analytical Methodologies for Characterization and Stability Assessment

Robust analytical methods are essential for the quality control of HAPC-Chol hydroiodide and for monitoring its stability. High-Performance Liquid Chromatography (HPLC) is the cornerstone of lipid analysis.[8]

HPLC Method for Purity and Degradation Product Analysis

A stability-indicating HPLC method is required to separate HAPC-Chol hydroiodide from its potential degradation products and process-related impurities.

Proposed HPLC Method Parameters:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile/Isopropanol (1:1, v/v) |

| Gradient | A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to elute the lipophilic compound and its impurities. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detector | Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for universal detection of non-chromophoric lipids. UV detection at low wavelengths (~205-210 nm) can also be considered.[8] |

| Injection Volume | 10-20 µL |

Method Validation:

The HPLC method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The stability-indicating nature of the method must be demonstrated by analyzing samples from the forced degradation studies, showing that all degradation products are well-resolved from the main peak and from each other.

Characterization of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products formed during stability studies. By coupling the developed HPLC method to a mass spectrometer, the molecular weights of the degradation products can be determined, providing strong evidence for the proposed degradation pathways.

Conclusion: A Roadmap for Successful Formulation Development

HAPC-Chol hydroiodide represents a promising cationic lipid for the development of advanced nucleic acid delivery systems. A comprehensive understanding of its physicochemical properties, a well-defined synthetic strategy, and a thorough assessment of its stability are critical for its successful translation from the laboratory to clinical applications. This technical guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of working with this novel excipient. By implementing robust analytical methodologies and a scientifically sound stability program, the quality, safety, and efficacy of HAPC-Chol hydroiodide-based therapeutics can be assured.

References

- Farrugia, L. J. (1999). WinGX suite for small-molecule single-crystal crystallography. J. Appl. Cryst., 32, 837-838.

- Gubina, E., & Dunkle, J. (2007). An Isocratic HPLC Method for the Simultaneous Determination of Cholesterol, Cardiolipin, and DOPC in Lyophilized Lipids and Liposomal Formulations. Journal of Liposome Research, 17(3-4), 183-195.

- Hattori, Y., Nakamura, M., Takeuchi, N., et al. (2019). Effect of cationic lipid in cationic liposomes on siRNA delivery into the lung by intravenous injection of cationic lipoplex. J Drug Target, 27(2), 217-227.

- Hosie, L., Sutton, L. D., & Quinn, D. M. (1987). p-Nitrophenyl and cholestery-N-alkyl carbamates as inhibitors of cholesterol esterase. Journal of Biological Chemistry, 262(1), 260-264.

- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.

- ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products.

- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.

- Kaur, S., & Singh, S. (2016). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Journal of Pharmaceutical and Biomedical Analysis, 128, 11-17.

- Kalo, A., & Serfass, R. E. (2002). Simple HPLC Analysis of Tocopherols and Cholesterol from Specimens of Animal Origin.

- Liu, D., & Huang, L. (1994). New cationic lipid formulations for gene transfer. Pharmaceutical research, 11(12), 1830-1835.

-

PubChem. Cholest-5-en-3-ol (3beta)-, 3-(carbonochloridate). [Link]

- Singh, Y., Meher, J. G., Raval, K., Khan, F. A., Chaurasia, M., Jain, N. K., & Chourasia, M. K. (2017). Nanoemulsion: Concepts, development and applications in drug delivery. Journal of Controlled Release, 252, 28-49.

- Simões, S., Filipe, A., Faneca, H., & Pedroso de Lima, M. C. (2005). Cationic lipids in gene delivery: principles, vector design and therapeutical applications. Current drug delivery, 2(1), 29-47.

- Spickett, C. M. (2007). The emerging role of chlorinated lipids and fatty acids in pathology.

- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.

- Taira, M. C., Chiaramoni, N. S., & Alonso-Romanowski, S. (2004). Influence of cationic lipids on the stability and membrane properties of paclitaxel-containing liposomes. Chemistry and physics of lipids, 132(1), 15-26.

- Wellems, T. E., & Plowe, C. V. (2001). Chloroquine-resistant malaria. The Journal of infectious diseases, 184(6), 770-776.

- Zhang, Y., et al. (2020). Forced Degradation Studies for Pharmaceutical Drug Substances and Drug Products. Journal of Pharmaceutical Sciences, 109(1), 1-13.

- Zorko, M., & Lunder, M. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current medicinal chemistry, 27(21), 3536-3563.

- Corrales, R. M., et al. (2011). Antimalarial activity of new 3β-chloro-5-ene steroids. Bioorganic & medicinal chemistry letters, 21(21), 6490-6493.

- Bloland, P. B. (2001). Drug resistance in malaria.

- Sharma, V., et al. (2008). Antimalarial activity of some 3β-substituted-5-ene steroids. European journal of medicinal chemistry, 43(10), 2139-2145.

- Ochi, K., et al. (1977). A new synthetic route to 3-keto-5α-steroids. Chemical and Pharmaceutical Bulletin, 25(9), 2249-2253.

- Leder, L. B. (1971). Liquid-crystal properties of steryl chlorides.

- Al-Achi, A., & Greenwood, R. (1998). Reversed-Phase HPLC Determination of Cholesterol in Food Items.

- Chiou, W. L., et al. (2008). Cholesterol esterase is responsible for the hydrolysis of dietary cholesterol esters, fat-soluble vitamin esters, phospholipids and triacylglycerols. The Journal of nutrition, 138(4), 645-650.

- Haramura, M., et al. (2003). Comparative C—N bond lengths in carbamates and amides.

- Hökelek, T., & Ergün, S. (2008). Crystal structure of N-(4-chlorophenyl)-N′-[(E)-(4-methoxyphenyl)methylidene]urea. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1987.

- Brandenberg, K. (1999).

- Bruker. (1998). SMART and SAINT-Plus. Bruker AXS Inc., Madison, Wisconsin, USA.

- Coppens, P., et al. (1965). The experimental determination of the charge distribution in crystals. Acta Crystallographica, 18(6), 1035-1038.

- D'mello, A. P. (2021). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. Molecules, 26(3), 693.

- Edinger, D., et al. (2023). Biodegradable Cationic and Ionizable Cationic Lipids: A Roadmap for Safer Pharmaceutical Excipients.

- Miller, A. D. (2003). The design of cationic lipids for gene delivery. Current medicinal chemistry, 10(14), 1195-1211.

- Lin, S., et al. (2021). Fine-Tuning Positive-Surface-Charge Carbon Dots for High-Efficiency and Low-Cytotoxicity Gene Delivery. ACS Applied Materials & Interfaces, 13(49), 58511-58521.

- Pittman, R. C., & Steinberg, D. (1979). The hydrolysis of cholesterol esters in plasma lipoproteins by hormone-sensitive cholesterol esterase from adipose tissue. Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism, 573(2), 235-245.

- Feaster, S. R., et al. (1996). Molecular recognition by cholesterol esterase of active site ligands: structure-activity effects for inhibition by aryl carbamates and subsequent carbamylenzyme turnover. Biochemistry, 35(51), 16723-16734.

- Hui, D. Y. (1990). Metabolic fate of pancreas-derived cholesterol esterase in intestine: An in vivo study using Caco-2 cells. Journal of lipid research, 31(11), 2029-2037.

- Gallo, L. L., & Treadwell, C. R. (1982). The role of cholesteryl ester hydrolysis and synthesis in cholesterol transport across rat intestinal mucosal membrane. A new concept.

- Quinn, D. M. (1997). Mechanism-based inhibitors of mammalian cholesterol esterase. Methods in enzymology, 286, 231-252.

- Sakhnini, J. J., & Al-Achi, A. (2003). An isocratic HPLC method for the simultaneous determination of cholesterol, cardiolipin, and DOPC in lyophilized lipids and liposomal formulations. Journal of pharmaceutical and biomedical analysis, 31(5), 961-968.

- Bailey, A. L., & Cullis, P. R. (2017). pH-Dependent Phase Behavior and Stability of Cationic Lipid–mRNA Nanoparticles. Langmuir, 33(47), 13612-13621.

- Huang, Y., & Liu, D. (1998). New cationic lipid formulations for gene transfer. Pharmaceutical research, 15(7), 1087-1092.

- International Journal of Advanced Research in Biological Sciences. (2017). Cholesterol Biotransformation to produce Cholest-4-ene-3, 6-dione and Cholest-4-en-3-one Employing Organic Solvents. International Journal of Advanced Research in Biological Sciences, 4(10), 1-11.

Sources

- 1. Cationic lipids in gene delivery: principles, vector design and therapeutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cholest-5-en-3β-yl N-phenylcarbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholest-5-en-3-ol (3beta)-, 3-(carbonochloridate) | C28H45ClO2 | CID 111262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Inhibition of pancreatic cholesterol esterase reduces cholesterol absorption in the hamster - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

Role of HAPC-Chol in cationic liposome formulation

An In-Depth Technical Guide to the Role of HAPC-Chol in Cationic Liposome Formulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cationic liposomes represent a cornerstone of non-viral gene delivery, yet their efficacy and safety are highly dependent on their lipid composition. The choice of both the cationic lipid and the "helper" lipid is critical in determining the formulation's stability, transfection efficiency, and cytotoxicity. This technical guide provides a comprehensive overview of Cholesteryl (3-((2-hydroxyethyl)amino)propyl)carbamate hydroiodide (HAPC-Chol), a cationic cholesterol derivative, and its pivotal role in the formulation of advanced cationic liposomes for nucleic acid delivery. We will explore its unique physicochemical properties, delineate its mechanism of action in facilitating endosomal escape, and provide detailed, field-proven protocols for formulation, characterization, and in vitro evaluation. This guide is intended to serve as an authoritative resource for scientists and researchers dedicated to optimizing liposomal delivery systems.

Introduction: The Critical Role of Helper Lipids in Cationic Liposomes

Cationic liposomes are self-assembling, nano-sized vesicles composed of a positively charged lipid bilayer. This positive charge facilitates the electrostatic complexation with negatively charged nucleic acids (like siRNA, mRNA, and pDNA) to form "lipoplexes." While the cationic lipid is essential for binding the genetic payload and interacting with the anionic cell membrane, it is rarely sufficient on its own. A second component, a neutral "helper" lipid, is almost always required to achieve high transfection efficiency.

Helper lipids serve several key functions:

-

Stabilize the Lipid Bilayer: They integrate into the liposomal membrane, modulating its fluidity, rigidity, and overall stability.[1][2]

-

Facilitate Endosomal Escape: This is arguably the most critical function. After a lipoplex is internalized by a cell via endocytosis, it becomes trapped within an endosome. For the nucleic acid to be effective, it must escape this vesicle and enter the cytoplasm. Certain helper lipids, known as fusogenic lipids, promote the destabilization of the endosomal membrane, allowing the payload to be released.[3]

-

Reduce Cytotoxicity: By diluting the charge density of the cationic lipid, helper lipids can often mitigate the inherent toxicity associated with highly positive nanoparticles.[4]

While traditional helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and cholesterol are widely used, the development of novel cationic lipids that merge the charge-providing and helper functions into a single molecule offers new avenues for innovation. HAPC-Chol is a prime example of such a molecule, combining the structural backbone of cholesterol with a cationic headgroup.

HAPC-Chol: A Profile of a Cationic Cholesterol Derivative

HAPC-Chol is a cationic derivative of cholesterol, a molecule already integral to biological membranes. This heritage provides a foundation of biocompatibility and structural stability.[5][6] Its structure is designed to leverage the benefits of the rigid cholesterol backbone while providing a positive charge for nucleic acid complexation.

Molecular Structure and Physicochemical Properties

The core of HAPC-Chol is the familiar four-ring sterol structure of cholesterol, which imparts rigidity and influences membrane packing.[2] Attached to this backbone is a hydrophilic carbamate linker and a protonatable amino headgroup, which confers a positive charge at physiological pH.

| Property | Description | Source |

| Formal Name | (3β)-cholest-5-en-3-ol 3-[N-[3-[(2-hydroxyethyl)amino]propyl]carbamate], hydrogen iodide | [7] |

| Molecular Formula | C33H58N2O3 • HI | [7] |

| Molecular Weight | ~658.7 g/mol | [7] |

| Core Structure | Cholesterol | [5][6] |

| Key Feature | Cationic headgroup allows for complexation with nucleic acids. | [8][9] |

| Common Use | Component of lipoplexes for siRNA delivery and gene silencing. | [3][7][9] |

The Advantage of the Cholesterol Backbone

Using cholesterol as the hydrophobic anchor for a cationic lipid offers distinct advantages over traditional fatty acid-based lipids:

-

Membrane Stability: Cholesterol is a well-known membrane-stabilizing agent. It fits between phospholipid molecules, reducing membrane fluidity and permeability, which can enhance the stability of the liposome in circulation and improve cargo retention.[2][10][11]

-

Serum Resistance: Lipoplexes can be destabilized by serum proteins in the bloodstream. Formulations containing cholesterol have been shown to have enhanced resistance to this serum-induced inhibition, improving their potential for in vivo applications.[6]

-

Biocompatibility: As a natural component of cell membranes, cholesterol generally exhibits lower toxicity compared to many synthetic cationic lipids.[5]

Mechanism of Action: How HAPC-Chol Enhances Gene Delivery

The effectiveness of a HAPC-Chol-based liposome, particularly when paired with a fusogenic helper lipid like DOPE, stems from a multi-step process that overcomes key biological barriers to gene delivery.

Lipoplex Formation and Cellular Uptake

The positively charged HAPC-Chol in the liposome surface electrostatically binds to the negatively charged phosphate backbone of siRNA or other nucleic acids, condensing it into a compact, protected lipoplex. This complex then interacts with the negatively charged proteoglycans on the cell surface, triggering cellular uptake, typically through endocytosis.

The Critical Step: Endosomal Escape

Once inside the endosome, the pH begins to drop. This acidic environment is the trigger for payload release. The mechanism is often attributed to the interaction between the cationic lipid and the fusogenic helper lipid, DOPE.

-

Role of DOPE: DOPE has a small headgroup and a cone-like molecular shape. At neutral pH, it exists in a bilayer structure. However, in the acidic environment of the late endosome, it preferentially forms an inverted hexagonal (HII) phase. This structural transition disrupts the integrity of the endosomal membrane.[3][12]

-

Synergy with HAPC-Chol: The cationic HAPC-Chol interacts with anionic lipids in the endosomal membrane, further destabilizing it. This synergy between HAPC-Chol and the phase transition of DOPE is believed to create pores or cause the complete rupture of the endosome, releasing the siRNA into the cytoplasm where it can engage with the RNA-induced silencing complex (RISC).[3][13]

The diagram below illustrates this proposed mechanism.

Formulation and Characterization: A Practical Guide

Translating theory into practice requires robust and reproducible protocols. The thin-film hydration method is a widely used and reliable technique for preparing HAPC-Chol-containing liposomes.[14][15][16]

Step-by-Step Formulation Protocol: Thin-Film Hydration

This protocol describes the preparation of cationic liposomes composed of HAPC-Chol and DOPE at a 3:2 molar ratio, a composition shown to be effective for siRNA delivery.[3]

Materials:

-

HAPC-Chol

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Chloroform or a chloroform/methanol mixture

-

Sterile, nuclease-free buffer (e.g., PBS or HEPES-buffered saline)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Liposome extruder (e.g., Avanti Mini-Extruder)

-

Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Dissolution: Accurately weigh HAPC-Chol and DOPE to achieve the desired molar ratio (e.g., 3:2). Dissolve the lipids in a suitable volume of chloroform in a round-bottom flask. The goal is a clear, homogenous solution.

-

Film Formation: Attach the flask to a rotary evaporator. Submerge the flask in a water bath set to a temperature that facilitates evaporation but does not degrade the lipids (e.g., 37-40°C). Rotate the flask and gradually apply a vacuum to evaporate the organic solvent. A thin, uniform lipid film should form on the inner wall of the flask.

-

Residual Solvent Removal: To ensure all organic solvent is removed, place the flask under a high vacuum for at least 2 hours (or overnight). This step is critical for avoiding cytotoxicity from residual solvent.

-

Hydration: Add the pre-warmed (to above the lipid phase transition temperature) aqueous buffer to the flask. Agitate the flask by hand or using a vortex mixer until the lipid film is fully suspended in the buffer.[17] This initial suspension will contain large, multilamellar vesicles (MLVs).

-

Size Reduction (Extrusion): For uniform, unilamellar vesicles suitable for in vivo use, size reduction is necessary.[14] Assemble the liposome extruder with a 100 nm polycarbonate membrane. Transfer the MLV suspension to one of the extruder's syringes. Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This process forces the lipids to re-form into smaller vesicles of a more uniform size.

-

Sterilization and Storage: The final liposome suspension can be sterilized by passing it through a 0.22 µm syringe filter. Store the formulation at 4°C. Do not freeze, as this can disrupt the liposome structure.

The following diagram outlines this experimental workflow.